

(3-Butoxy-4-chlorophenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Butoxy-4-chlorophenyl)boronic acid

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An In-depth Technical Guide on the Chemical Properties of **(3-Butoxy-4-chlorophenyl)boronic acid**

Abstract

(3-Butoxy-4-chlorophenyl)boronic acid and its isomers are versatile intermediates in organic synthesis, primarily utilized as key building blocks in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Butoxy-3-chlorophenyl)boronic acid, a closely related and commercially available isomer. The document details experimental protocols for its synthesis and its application in the Suzuki-Miyaura cross-coupling reaction. Furthermore, it explores the broader significance of boronic acids in the field of drug discovery and development, highlighting their role in the synthesis of complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this class of compounds.

Core Chemical and Physical Properties

The properties of substituted phenylboronic acids are crucial for their handling, storage, and application in chemical reactions. While specific experimental data for **(3-Butoxy-4-chlorophenyl)boronic acid** is not widely published, the data for the closely related isomer, (4-Butoxy-3-chlorophenyl)boronic acid (CAS No. 480438-55-9), provides a reliable reference.[\[1\]](#)

Table 1: Physicochemical Properties of (4-Butoxy-3-chlorophenyl)boronic acid

Property	Value
Molecular Formula	C ₁₀ H ₁₄ BClO ₃
Molecular Weight	228.48 g/mol [2]
CAS Number	480438-55-9 [1]
Appearance	White to off-white powder
Melting Point	Data not widely available
Boiling Point	Data not widely available
Solubility	Soluble in organic solvents like DMSO, methanol, and THF.
Purity	Typically ≥98%

Note: Some physical properties like melting and boiling points are not consistently reported in public literature and should be determined experimentally.

Synthesis and Purification

Arylboronic acids are commonly synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Synthesis of (3-Butoxy-4-chlorophenyl)boronic acid

This protocol describes a general method for the synthesis of substituted phenylboronic acids, adapted for the target molecule.

Materials:

- 1-Bromo-3-butoxy-4-chlorobenzene

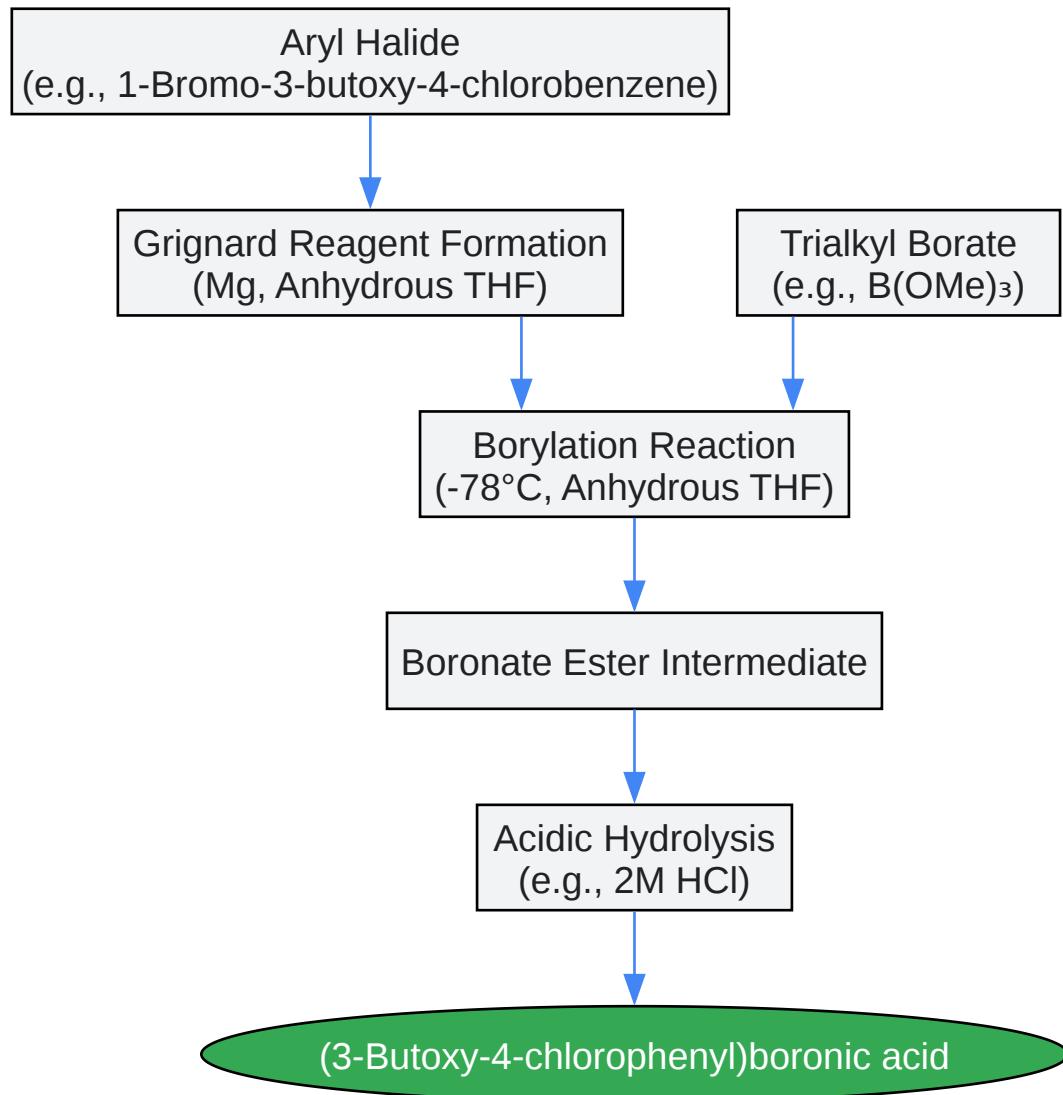
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Trimethyl borate ($B(OMe)_3$)
- Hydrochloric acid (HCl), 2M solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

Procedure:

- Grignard Reagent Formation: Under an inert nitrogen atmosphere, flame-dried glassware is charged with magnesium turnings. A solution of 1-bromo-3-butoxy-4-chlorobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.
- Borylation: The Grignard solution is cooled to $-78^{\circ}C$ in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added slowly to the reaction mixture, maintaining the low temperature to prevent over-addition of the Grignard reagent to the borate ester.^[3] The reaction is allowed to stir at this temperature for 2-3 hours.
- Hydrolysis: The reaction is warmed to $0^{\circ}C$ and quenched by the slow addition of 2M HCl. The mixture is stirred for at least one hour to ensure complete hydrolysis of the boronate ester to the boronic acid.
- Extraction and Purification: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- Recrystallization: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. The

solution is cooled slowly to induce crystallization. The resulting white to off-white crystals are collected by vacuum filtration and dried under high vacuum.

Diagram 1: General Synthesis of Arylboronic Acids



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Caption: Workflow for the synthesis of arylboronic acids.

Reactivity and Key Applications

(3-Butoxy-4-chlorophenyl)boronic acid is primarily valued for its utility in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon

bonds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate using a palladium catalyst and a base.[\[6\]](#)[\[8\]](#) It is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[\[7\]](#)

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

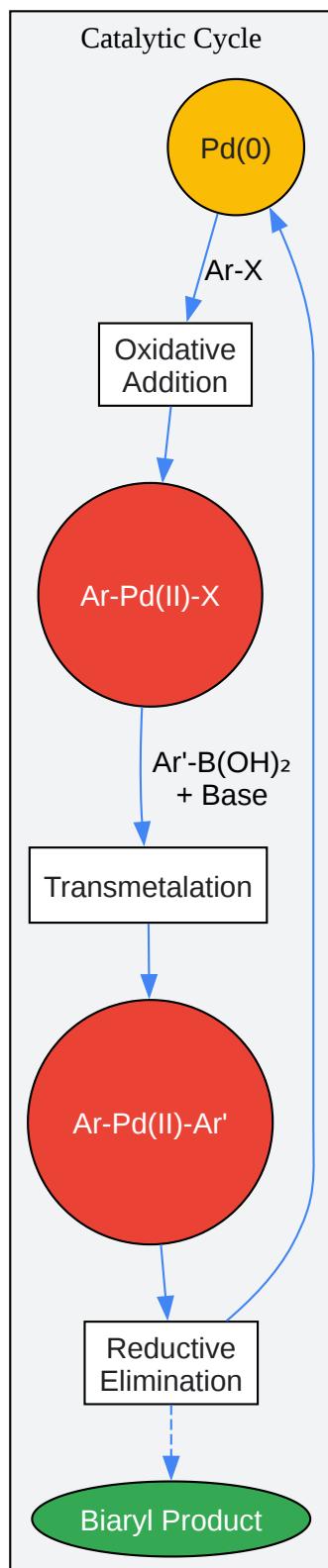
- **(3-Butoxy-4-chlorophenyl)boronic acid**
- Aryl halide or triflate (e.g., Iodobenzene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a phosphine ligand)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3)[\[8\]](#)
- Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

- Reaction Setup: A reaction vessel is charged with **(3-Butoxy-4-chlorophenyl)boronic acid**, the aryl halide/triflate, the base, and the palladium catalyst.
- Solvent Addition: The chosen solvent system is added, and the mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- Reaction: The mixture is heated to a temperature typically between 80-110°C and stirred until the reaction is complete (monitored by TLC or LC-MS).
- Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Diagram 2: Suzuki-Miyaura Catalytic Cycle



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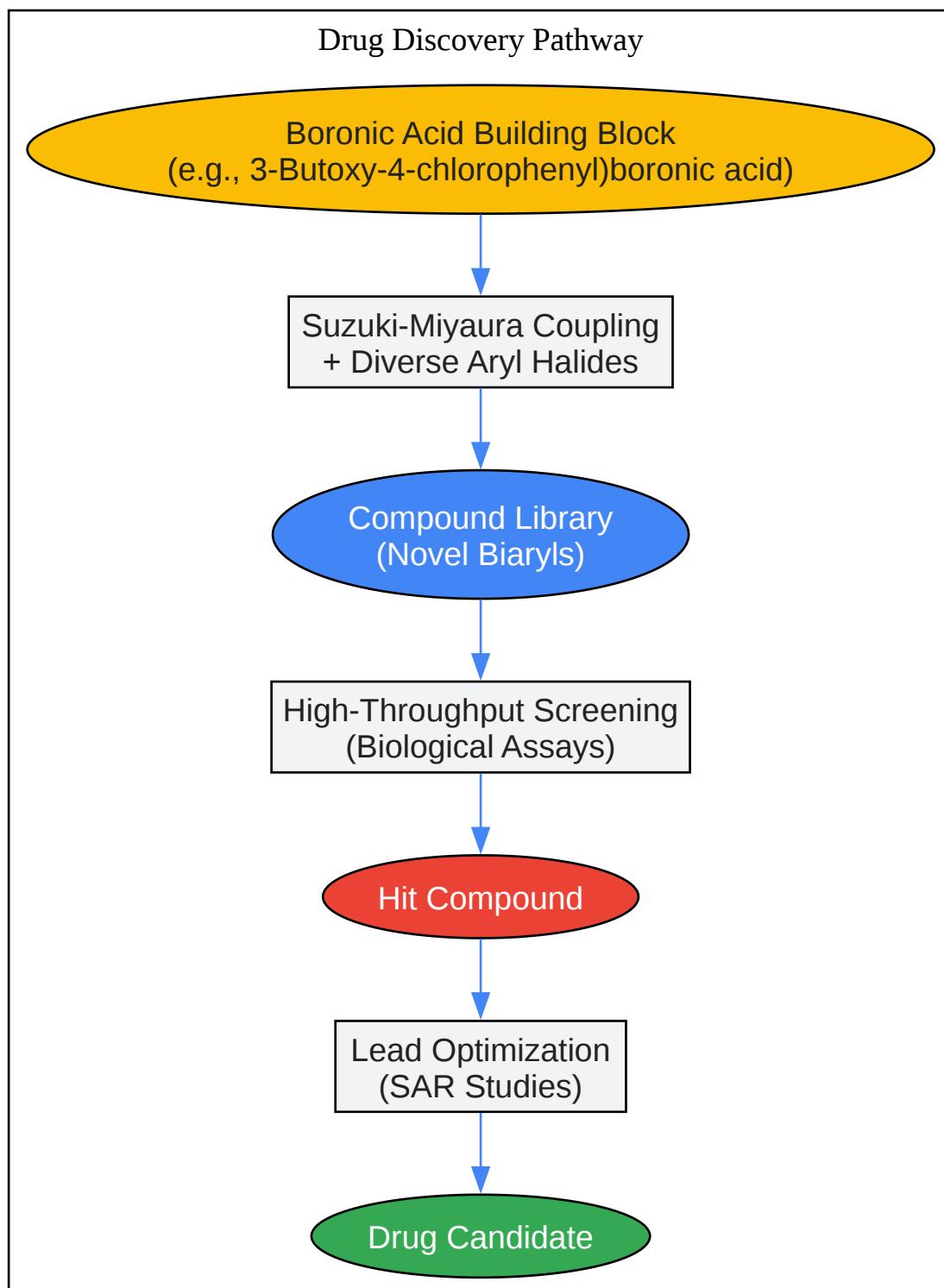
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Role in Drug Discovery and Development

Boronic acids are of significant interest in medicinal chemistry.^{[9][10][11]} Their unique ability to form reversible covalent bonds with diols makes them effective inhibitors for certain enzymes.^[5] The proteasome inhibitor Bortezomib (Velcade®), a boronic acid-containing drug, revolutionized the treatment of multiple myeloma and demonstrated the therapeutic potential of this class of compounds.^{[9][11]}

The primary role of building blocks like **(3-Butoxy-4-chlorophenyl)boronic acid** is in the construction of complex molecular scaffolds via Suzuki-Miyaura coupling.^[5] This reaction allows medicinal chemists to efficiently synthesize libraries of novel compounds for biological screening. The butoxy and chloro substituents on the phenyl ring can be strategically chosen to modulate the compound's lipophilicity, electronic properties, and metabolic stability, which are critical parameters in drug design.

Diagram 3: Role in Drug Discovery Workflow



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Caption: From building block to drug candidate.

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- To cite this document: BenchChem. [(3-Butoxy-4-chlorophenyl)boronic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b594712#3-butoxy-4-chlorophenyl-boronic-acid-chemical-properties>

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